![molecular formula C8H13N3O2 B2591240 NC=1C=NN(C=1C(=O)OC)C(C)C CAS No. 1893786-46-3](/img/structure/B2591240.png)
NC=1C=NN(C=1C(=O)OC)C(C)C
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Overview
Description
NC=1C=NN(C=1C(=O)OC)C(C)C is a chemical compound belonging to the family of pyrazole derivatives. It has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of NC=1C=NN(C=1C(=O)OC)C(C)C is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in various cellular processes. It may also modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NC=1C=NN(C=1C(=O)OC)C(C)C has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the antioxidant defense system. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using NC=1C=NN(C=1C(=O)OC)C(C)C in lab experiments is its potential therapeutic efficacy in various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research of NC=1C=NN(C=1C(=O)OC)C(C)C. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action and identify its molecular targets. Further research is also needed to determine its safety and efficacy in clinical trials.
Conclusion:
NC=1C=NN(C=1C(=O)OC)C(C)C is a promising compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential therapeutic agent for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy.
Synthesis Methods
The synthesis of NC=1C=NN(C=1C(=O)OC)C(C)C can be achieved through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with tert-butyl chloroformate to form tert-butyl 5-amino-1H-pyrazole-4-carboxylate. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form NC=1C=NN(C=1C(=O)OC)C(C)C.
Scientific Research Applications
NC=1C=NN(C=1C(=O)OC)C(C)C has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 4-amino-2-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQKBXPPOEHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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